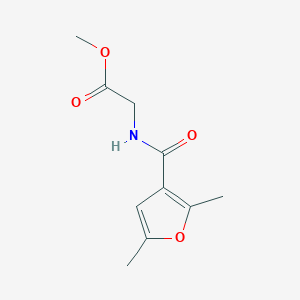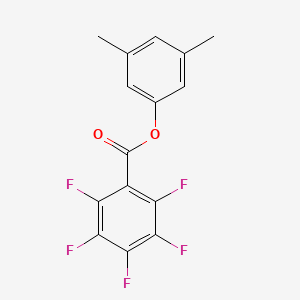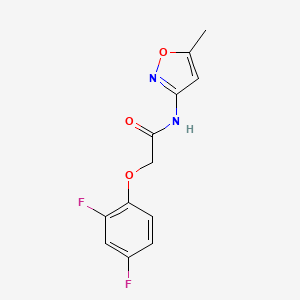![molecular formula C17H18N2O3S B4745404 N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B4745404.png)
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide
Vue d'ensemble
Description
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide, also known as SU6656, is a potent and selective inhibitor of Src family kinases. Src kinases play a crucial role in various cellular processes, including cell growth, differentiation, and migration. SU6656 has been widely used in scientific research to investigate the role of Src kinases in different biological systems.
Mécanisme D'action
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide inhibits Src kinases by binding to the ATP-binding site of the kinase domain. This prevents the transfer of phosphate groups to downstream signaling molecules, leading to the inhibition of various cellular processes. N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide has been shown to selectively inhibit Src kinases over other tyrosine kinases, making it a useful tool for studying the specific role of Src kinases in different biological systems.
Biochemical and Physiological Effects:
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide has been shown to inhibit the growth and migration of cancer cells in vitro and in vivo. It has also been shown to reduce the formation of atherosclerotic plaques in animal models of cardiovascular disease. In addition, N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide has been shown to improve cognitive function in animal models of Alzheimer's disease. These effects are thought to be due to the inhibition of Src kinases, which play a crucial role in these biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide is its selectivity for Src kinases over other tyrosine kinases. This makes it a useful tool for studying the specific role of Src kinases in different biological systems. However, N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide has a relatively short half-life in vivo, which limits its use in animal studies. In addition, N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide has been shown to have off-target effects on other proteins, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide in scientific research. One area of interest is the role of Src kinases in the development and progression of cancer. N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide has been shown to inhibit the growth and migration of cancer cells in vitro and in vivo, making it a potential therapeutic agent for cancer treatment. Another area of interest is the role of Src kinases in neurological disorders, such as Alzheimer's disease. N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide has been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting that Src kinases may play a role in the pathogenesis of this disorder. Finally, the development of more selective and potent inhibitors of Src kinases may lead to the discovery of new therapeutic targets for the treatment of various diseases.
Applications De Recherche Scientifique
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide has been widely used in scientific research to investigate the role of Src kinases in different biological systems. It has been shown to inhibit the activity of Src, Yes, Fyn, and Lyn kinases, which are involved in various cellular processes, including cell proliferation, differentiation, and migration. N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide has been used to study the role of Src kinases in cancer, cardiovascular disease, and neurological disorders.
Propriétés
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-23(21,22)19(15-8-3-2-4-9-15)13-17(20)18-12-11-14-7-5-6-10-16(14)18/h2-10H,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAGWZMZUYQKEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N1CCC2=CC=CC=C21)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-methylphenyl)-2-{1-[(4-methyl-1-piperazinyl)acetyl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B4745325.png)
![1-(4-chlorophenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4745329.png)
![isopropyl 5-(aminocarbonyl)-4-methyl-2-({[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4745343.png)
![ethyl [2-oxo-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B4745348.png)
![3-bromo-5-[(4-methylphenyl)thio]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4745353.png)
![N-(5-{[(4-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(3-methoxyphenyl)urea](/img/structure/B4745356.png)

![4-[4-(diethylamino)-2-methoxybenzylidene]-2-(propylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4745370.png)



![5-(4-bromophenyl)-N,N-diethyl-2-(3-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4745392.png)
![4-{[(4-sec-butylphenyl)sulfonyl]amino}benzamide](/img/structure/B4745400.png)